molecular formula C14H13FN4 B2985520 6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477890-34-9

6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2985520
CAS No.: 477890-34-9
M. Wt: 256.284
InChI Key: NSMOKHSHBFGYBM-UHFFFAOYSA-N
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Description

6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional substituents such as a fluorophenylmethyl group and two methyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:

Future Directions

Triazolo[1,5-a]pyrimidines, including “6-(3-Fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine”, have shown potential as pharmacological agents . Future research could focus on exploring their potential in various therapeutic applications, including as anti-inflammatory and anti-tumor agents .

Biochemical Analysis

Biochemical Properties

6-(3-Fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . This interaction could potentially influence various biochemical reactions within the cell.

Cellular Effects

The compound has shown significant inhibitory activity against various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . It appears to influence cell function by altering cell cycle progression and inducing apoptosis within HCT cells .

Molecular Mechanism

At the molecular level, 6-(3-Fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects through binding interactions with biomolecules such as CDK2 . This interaction leads to the inhibition of the enzyme, which in turn can lead to changes in gene expression and cell cycle progression .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of 6-(3-Fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine are limited, it’s known that the compound’s effects on cell growth and enzyme inhibition were observed over a certain period of time .

Metabolic Pathways

Given its inhibitory effects on CDK2, it may influence pathways related to cell cycle regulation .

Subcellular Localization

The subcellular localization of 6-(3-Fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is not well established. Given its interaction with CDK2, it may be localized to areas of the cell where this enzyme is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method is efficient and straightforward, providing excellent yields of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenylmethyl group, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce new functional groups to the fluorophenylmethyl moiety.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine include other triazolopyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties. The presence of the fluorophenylmethyl group and the two methyl groups differentiates it from other triazolopyrimidine derivatives, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-[(3-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4/c1-9-13(7-11-4-3-5-12(15)6-11)10(2)19-14(18-9)16-8-17-19/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMOKHSHBFGYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC=NN12)C)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327195
Record name 6-[(3-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819090
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477890-34-9
Record name 6-[(3-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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